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Compound of Interest

Compound Name: Drospirenone 6-ene

Cat. No.: B195100

For researchers, scientists, and drug development professionals, ensuring the purity and safety
of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive
comparison of the pharmacopeial standards for drospirenone impurities as defined by the
United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), offering a
detailed look at specified impurities, acceptance criteria, and analytical methodologies.

Drospirenone, a synthetic progestin widely used in oral contraceptives and hormone
replacement therapy, undergoes rigorous quality control to minimize the presence of impurities
that may arise during synthesis or degradation.[1] Both the USP and Ph. Eur. have established
detailed monographs to ensure the quality and safety of drospirenone. This guide will delve into
the specifics of these standards, presenting a clear comparison to aid in analytical method
development, validation, and regulatory compliance.

Comparison of Impurity Acceptance Criteria

The acceptance criteria for impurities in drospirenone drug substance differ between the USP
and the Ph. Eur. The Ph. Eur. specifies limits for several named impurities (A, B, C, and E),
along with a general limit for any unspecified impurity and a total impurity limit. The USP, in its
monograph for the drospirenone drug substance, provides a general limit for any individual
impurity. It is important to note that USP Drospirenone Related Compound A is chemically the
same as Ph. Eur. Impurity E (17-epi-Drospirenone).

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b195100?utm_src=pdf-interest
https://synthinkchemicals.com/product-category/impurities/drospirenone/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Below is a summary of the impurity limits outlined in the respective pharmacopoeias.

Impurity

European Pharmacopoeia
(Ph. Eur.) Limit

United States
Pharmacopeia (USP) Limit

Specified Impurities

Not specified with an individual

Impurity A <0.3% o
limit
) Not specified with an individual
Impurity B <0.15% o
limit
. Not specified with an individual
Impurity C <0.3%

limit

Impurity E (17-epi-

Drospirenone)

See Related Substances Test

See Drospirenone Related

Compound A

Drospirenone Related

Compound A

Not specified under this name

See Organic Impurities

General Limits

Any Unspecified Impurity

<0.10%

<0.2%

Total Impurities

< 0.5%

Not explicitly specified in the
same manner

Note: The limits presented are subject to change and users should always refer to the current

official monographs.

Structures of Specified Impurities

A clear understanding of the chemical structures of specified impurities is crucial for their

identification and control.

European Pharmacopoeia (Ph. Eur.) Specified Impurities:

e Impurity A: 6,7-Demethylene Drospirenone
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e Impurity B: 7B3-hydroxymethyl derivative

e Impurity C: 17-keto derivative

e Impurity E: 17-epi-Drospirenone

United States Pharmacopeia (USP) Specified Impurity:

e Drospirenone Related Compound A: 17-epi-Drospirenone

Comparative Analysis of Analytical Methodologies

Both the USP and Ph. Eur. primarily utilize High-Performance Liquid Chromatography (HPLC)
for the separation and quantification of drospirenone and its impurities. However, the specific
chromatographic conditions vary.

. United States
European Pharmacopoeia .
Parameter Pharmacopeia (USP)
(Ph. Eur.) Method

Method
Spherical end-capped
octadecylsilyl silica gel for L1 packing (C18), 3 um, 4.6
Column
chromatography R (3 pm), mm x 25 cm
0.15m x 4.6 mm
Gradient elution with
Mobile Phase Acetonitrile, Ethanol (96%), Acetonitrile and water (1:1)
and Water
Flow Rate 1.0 mL/min 1.0 mL/min
Detection UV at 280 nm and 385 nm UV at 245 nm
Column Temperature 40 °C 35°C

Experimental Protocols

The following provides a generalized experimental protocol for the determination of
drospirenone impurities based on the principles outlined in the pharmacopoeias.
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Sample Preparation:

Accurately weigh and dissolve a suitable amount of the drospirenone substance in the
specified diluent (e.g., acetonitrile and water mixture) to obtain a known concentration.

Prepare a reference solution containing a known concentration of USP or EP Drospirenone
Reference Standard.

Prepare a system suitability solution containing drospirenone and a known impurity
reference standard (e.g., Drospirenone Related Compound A or Impurity E) to verify the
resolution and performance of the chromatographic system.

Chromatographic Procedure:

Set up the HPLC system with the specified column, mobile phase, flow rate, and detector
wavelength as detailed in the respective monograph.

Equilibrate the column with the mobile phase until a stable baseline is achieved.

Inject the diluent as a blank, followed by the system suitability solution, the reference
solution, and the sample solution.

Record the chromatograms and integrate the peak areas.

Data Analysis:

For the system suitability solution, verify that the resolution between the drospirenone peak
and the impurity peak meets the monograph's requirement.

Calculate the percentage of each impurity in the sample solution by comparing the peak area
of each impurity to the peak area of the drospirenone reference standard, taking into account
the relative response factors if specified.

Logical Workflow for Impurity Analysis

The following diagram illustrates the general workflow for the pharmacopeial analysis of

drospirenone impurities.
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Caption: General workflow for drospirenone impurity analysis.

This comparative guide highlights the key differences and similarities in the pharmacopeial
standards for drospirenone impurities. A thorough understanding of these requirements is
essential for ensuring the quality, safety, and regulatory compliance of drospirenone-containing
products. It is imperative for all professionals in the field to consult the most recent versions of
the official USP and Ph. Eur. monographs for the most up-to-date and detailed information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b195100#pharmacopeial-standards-for-
drospirenone-impurities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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